Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Description
Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a synthetic small molecule characterized by a hybrid structure combining an isoquinolinone core, an oxyacetate ester, and a substituted anilino group. The compound features:
- Isoquinolinone moiety: A fused bicyclic aromatic system with a ketone group at position 1.
- Oxyacetate ester: An ethyl ester-linked oxyacetate group at position 5 of the isoquinolinone.
- Anilino substituent: A 5-chloro-2-methoxyanilino group attached via a 2-oxoethyl chain to position 2 of the isoquinolinone.
The chloro and methoxy groups on the anilino ring may enhance lipophilicity and influence binding affinity, while the ester group could modulate bioavailability.
Properties
IUPAC Name |
ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-3-30-21(27)13-31-18-6-4-5-16-15(18)9-10-25(22(16)28)12-20(26)24-17-11-14(23)7-8-19(17)29-2/h4-11H,3,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWICRFDLGVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.8 g/mol. The IUPAC name reflects its complex structure, which includes a pyrido[4,3-c]pyridazine core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O5 |
| Molecular Weight | 420.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of various biological pathways.
Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Binding : Interacting with receptors to influence cellular signaling.
Antimicrobial Properties
Studies have shown that derivatives containing the 5-chloro-2-methoxyphenyl group exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies indicate that certain derivatives exhibit high radical scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation :
-
Synthesis and Characterization :
- The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing .
- Structure–Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Anilino Ring
The anilino group’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., chloro) may enhance receptor binding via dipole interactions, while electron-donating groups (e.g., methoxy) improve π-stacking .
- Polar groups (e.g., sulfamoyl) improve solubility but may limit membrane permeability .
Modifications to the Isoquinolinone Core
Variations in the heterocyclic core influence conformational flexibility and target engagement:
Key Observations :
- Thiazolidinone derivatives introduce a sulfur-containing ring, altering electronic properties and enabling hydrogen bonding .
Ester Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
